2,6-Di(pyridin-4-yl)naphthalene
Overview
Description
2,6-Di(pyridin-4-yl)naphthalene is an organic compound with the chemical formula C20H14N2. It consists of a naphthalene core substituted with two pyridin-4-yl groups at the 2 and 6 positions. This compound is known for its rigid linear structure, making it a valuable ligand in the formation of metal-organic frameworks (MOFs) and other coordination complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Di(pyridin-4-yl)naphthalene is typically synthesized through a Suzuki coupling reaction. The process involves the reaction of 2,6-dibromonaphthalene with 4-pyridylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base like potassium carbonate in a solvent such as toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction remains the cornerstone for its synthesis. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,6-Di(pyridin-4-yl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Coordination Reactions: The nitrogen atoms in the pyridine rings can coordinate with metal ions to form complexes.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common compared to its coordination chemistry.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens or nucleophiles can be used under mild conditions.
Coordination Reactions: Metal salts like zinc chloride or copper sulfate in solvents like methanol or acetonitrile are common.
Oxidation and Reduction: Strong oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, can be used.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Coordination Reactions: Metal-organic frameworks and coordination complexes.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,6-Di(pyridin-4-yl)naphthalene primarily involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique properties, such as enhanced catalytic activity or specific interactions with biological targets. The molecular targets and pathways involved depend on the specific metal ion and the structure of the resulting complex .
Comparison with Similar Compounds
Similar Compounds
2,6-Di(pyridin-3-yl)naphthalene: Similar structure but with pyridine rings at the 3 positions.
2,6-Di(pyridin-2-yl)naphthalene: Pyridine rings at the 2 positions.
2,6-Di(pyridin-4-yl)benzene: Benzene core instead of naphthalene.
Uniqueness
2,6-Di(pyridin-4-yl)naphthalene is unique due to its rigid linear structure, which makes it an excellent ligand for forming stable and well-defined metal-organic frameworks. Its ability to enhance interchromophoric interactions and facilitate efficient energy transfer is also noteworthy .
Properties
IUPAC Name |
4-(6-pyridin-4-ylnaphthalen-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-3-19-14-18(16-7-11-22-12-8-16)2-4-20(19)13-17(1)15-5-9-21-10-6-15/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFCQYVWDOGEPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=CC=NC=C3)C=C1C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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